2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid
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Overview
Description
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that features both a trifluoromethyl group and a benzyloxycarbonylamino group. These functional groups are often found in compounds with significant biological or chemical activity, making this compound potentially interesting for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid typically involves multiple steps:
Starting Materials: The synthesis might start with a hexenoic acid derivative.
Introduction of Trifluoromethyl Group: This can be achieved through the use of reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group or the double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical precursor, the compound might interact with specific enzymes or receptors in the body. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which could affect their biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hexanoic acid: Similar but without the double bond.
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)pent-5-enoic acid: Similar but with a shorter carbon chain.
Uniqueness
The presence of both the trifluoromethyl group and the benzyloxycarbonylamino group in 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid makes it unique, potentially offering a combination of properties not found in other compounds.
Biological Activity
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that has garnered attention due to its unique structural features, including a trifluoromethyl group and a benzyloxycarbonylamino moiety. These functionalities are often associated with significant biological activity, making this compound a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C15H16F3NO4
- Molecular Weight : 331.29 g/mol
- Structural Features :
- Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Benzyloxycarbonylamino group potentially increases interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetic profiles of compounds, potentially enhancing their bioavailability and efficacy.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate potential interactions with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for elucidating its therapeutic potential.
Research Findings and Case Studies
A review of existing literature highlights several areas of research focused on the biological activity of related compounds and analogs:
-
Anti-inflammatory Activity :
- Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects.
- A study indicated that derivatives with trifluoromethyl substitutions showed enhanced anti-inflammatory activity compared to their non-fluorinated counterparts.
-
Anticancer Potential :
- In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, indicating a potential role for this compound in cancer therapy.
- Specific analogs demonstrated significant cytotoxicity against various cancer types, warranting further investigation into this compound's efficacy.
-
Enzyme Interactions :
- Studies on enzyme inhibition have revealed that compounds with similar functional groups can effectively inhibit enzymes involved in metabolic pathways, which may be relevant for drug design targeting metabolic disorders.
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4-trifluoromethylbutanoic acid | C5H8F3N | Contains a trifluoromethyl group; simpler structure |
4-Benzyloxycarbonylamino-3-fluoroacrylic acid | C11H10FNO4 | Similar benzyloxycarbonylamino group; lacks trifluoromethyl |
2-(Trifluoromethyl)propanoic acid | C4H5F3O2 | Trifluoromethyl group; simpler aliphatic structure |
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-2-3-9-14(12(20)21,15(16,17)18)19-13(22)23-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUZKQOWFUNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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